N-Acetyl-L-3-nitrotyrosine ethyl ester

Pulse Radiolysis Free Radical Kinetics Oxidative Stress Modeling

Researchers using free 3-nitrotyrosine as a standard introduce pH-dependent charge artifacts that compromise assay accuracy. N-Acetyl-L-3-nitrotyrosine ethyl ester (NANTE) solves this with N-acetyl and ethyl ester protection, faithfully mimicking protein-bound 3-NT. • Provides representative rate constants in pulse radiolysis, unlike free 3-NT. • Serves as the direct, validated precursor for N-acetyl-3-aminotyrosine in HPLC-ECD assays. • Ensures reliable method validation for LC-MS/GC-MS biomarker quantification. Secure this critical model compound for translational nitrative stress research.

Molecular Formula C13H16N2O6
Molecular Weight 296.28 g/mol
CAS No. 40642-95-3
Cat. No. B1608384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-3-nitrotyrosine ethyl ester
CAS40642-95-3
Molecular FormulaC13H16N2O6
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C13H16N2O6/c1-3-21-13(18)10(14-8(2)16)6-9-4-5-12(17)11(7-9)15(19)20/h4-5,7,10,17H,3,6H2,1-2H3,(H,14,16)
InChIKeyVFDMIQARHVLPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-3-nitrotyrosine ethyl ester for Oxidative Stress Research


N-Acetyl-L-3-nitrotyrosine ethyl ester (CAS 40642-95-3), also known as NANTE, is a chemically protected derivative of the protein nitration biomarker 3-nitrotyrosine (3-NT). It features an N-terminal acetyl group and a C-terminal ethyl ester [1]. This compound is specifically designed to mimic protein-bound 3-NT while offering enhanced lipophilicity (XLogP3-AA of 1.8) [1] and distinct reactivity profiles in radical reactions [2]. It serves as a critical model compound and analytical standard for studying the biochemical consequences of nitrative and oxidative stress, where the behavior of free 3-nitrotyrosine does not accurately reflect that of the protein-incorporated residue.

Structural mimic of protein-bound 3-nitrotyrosine
Enhanced lipophilicity for membrane and biophysical studies
Distinct radical reactivity profile for accurate kinetic modeling

Why Unprotected Analogs Cannot Substitute


In experimental systems designed to model protein nitration or develop analytical methods, using free 3-nitrotyrosine (3-NT) as a substitute for N-Acetyl-L-3-nitrotyrosine ethyl ester introduces significant error. Free 3-NT possesses a charged amino and carboxyl group, which alters its solubility, pH-dependent reactivity, and electrochemical properties compared to an amide- and ester-protected residue within a polypeptide chain [1]. The N-acetyl and ethyl ester protecting groups on this compound neutralize these charges, making it a superior and more faithful structural mimic of protein-bound 3-NT [1]. Consequently, substituting it with an unprotected analog will yield non-representative data in key assays, including HPLC-ECD analysis and radical kinetics studies, as detailed in the quantitative evidence below [2].

Property
NANTE (Protected)
3-Nitrotyrosine (Free)
Charge state
Neutral (acetyl and ethyl ester protection)
Charged amino and carboxyl groups
HPLC-ECD assay compatibility
Direct precursor for required N-acetylated analyte
Cannot generate required N-acetylated analyte
Kinetic model transfer
Reactivity reflects protein-bound residue
Reactivity may not represent protein-bound context

Quantitative Evidence Against Closest Analogs


Hydrated Electron Reaction Kinetics

In pulse radiolysis studies, N-Acetyl-L-3-nitrotyrosine ethyl ester (NANTE) demonstrates a reaction rate constant with the hydrated electron (e(aq)(-)) that is intermediate between the small, free amino acid 3-nitrotyrosine (3-NT) and the larger, more peptide-like Gly-nitroTyr-Gly. This positions NANTE as a more accurate kinetic model for the reactivity of a nitrated residue in a denatured or flexible protein segment than the simpler 3-NT [1].

Hydrated e⁻ kinetics
Head-to-head
NANTE: (2.9 ± 0.2) × 10¹⁰ M⁻¹s⁻¹
3-NT: (3.0 ± 0.3) × 10¹⁰ M⁻¹s⁻¹
Gly-nitroTyr-Gly: (1.9 ± 0.2) × 10¹⁰ M⁻¹s⁻¹
Supports accurate kinetic modeling of protein-bound 3-NT residue
NANTE is intermediate between free amino acid and tripeptide; pH 7.3, pulse radiolysis
Pulse Radiolysis Free Radical Kinetics Oxidative Stress Modeling

Azide Radical Oxidation Kinetics

When subjected to one-electron oxidation by the azide radical (N3•), N-Acetyl-L-3-nitrotyrosine ethyl ester exhibits a distinct reactivity profile. Its reaction rate constant is approximately 18.4% lower than that of 3-nitrotyrosine (3-NT) and 12.1% lower than that of the Gly-nitroTyr-Gly peptide [1]. This demonstrates that the N-acetyl and ethyl ester protecting groups significantly modulate the compound's susceptibility to radical-mediated oxidation compared to both smaller and larger analogs.

Azide radical oxidation
Head-to-head
NANTE: (8.0 ± 0.4) × 10⁸ M⁻¹s⁻¹
3-NT: (9.8 ± 0.7) × 10⁸ M⁻¹s⁻¹
Gly-nitroTyr-Gly: (9.1 ± 1.0) × 10⁸ M⁻¹s⁻¹
Prevents overestimation of oxidative reactivity in radical studies
18.4% lower than free 3-NT; pH 6.0, nanosecond pulse radiolysis
Azide Radical Oxidation Kinetics Protein Nitration

Electrochemical Detection for HPLC-ECD

A widely cited and validated HPLC assay for protein-bound 3-nitrotyrosine relies on the electrochemical detection (ECD) of a specific derivative, N-acetyl-3-aminotyrosine [1]. This derivative is not commercially available and must be synthesized in situ. The validated assay protocol specifically uses N-acetyl-3-nitrotyrosine as the starting material, which is then reduced with dithionite to produce the electrochemically active analyte [1]. N-Acetyl-L-3-nitrotyrosine ethyl ester is a direct, structurally analogous precursor that can be used to generate this critical standard.

HPLC-ECD precursor
Class-level
Binary requirement: N-acetylated precursor needed for electrochemically active analyte
Enables preparation of required HPLC-ECD standard
Free 3-NT cannot serve as direct precursor; method relies on N-acetyl derivative
HPLC-ECD Biomarker Quantification Analytical Chemistry

Procurement Scenarios


Modeling Protein Nitration in Free Radical Kinetics

For biophysical chemists using pulse radiolysis or laser flash photolysis to investigate the role of protein-bound 3-nitrotyrosine in oxidative damage, the use of N-Acetyl-L-3-nitrotyrosine ethyl ester is non-negotiable. The quantitative kinetic data presented in Section 3 shows that this compound's reactivity with both azide and hydrated electrons is significantly different from that of the free amino acid 3-nitrotyrosine [1]. Employing this protected derivative yields reaction rate constants that more accurately reflect the behavior of a nitrated residue within a polypeptide chain, ensuring the validity and translational relevance of the kinetic model [2].

Analytical Standard for Nitrotyrosine Quantification

Analytical chemists and clinical researchers developing HPLC, LC-MS, or GC-MS methods for quantifying 3-nitrotyrosine as a biomarker of inflammation and nitrative stress should prioritize this compound. It serves as a superior and chemically defined standard for calibrating instruments and optimizing sample preparation protocols (e.g., hydrolysis, derivatization, and extraction) [1]. Its protected structure mimics the target analyte (a protein-bound residue) more closely than free 3-nitrotyrosine, leading to more accurate recovery calculations and method validation. Its use is essential for establishing a robust assay as described in seminal literature [2].

Precursor for Specialized Assay Reagents

Laboratories implementing the well-established HPLC with electrochemical detection (HPLC-ECD) assay for 3-nitrotyrosine require a reliable source of an N-acetylated precursor to generate the electrochemically active analyte, N-acetyl-3-aminotyrosine [1]. N-Acetyl-L-3-nitrotyrosine ethyl ester is the direct, structurally analogous starting material for this purpose. Its procurement enables the straightforward in-lab synthesis of the necessary standard, a critical step that cannot be fulfilled using standard, unacetylated 3-nitrotyrosine. This makes it an indispensable reagent for labs focusing on high-sensitivity biomarker detection.

Redox and Photochemical Studies of Nitrated Aromatics

Researchers studying the fundamental photochemistry and electrochemistry of nitroaromatic amino acids will find N-Acetyl-L-3-nitrotyrosine ethyl ester to be a uniquely informative model. Its redox behavior differs from other fluorinated tyrosine analogs, and its photolysis at 266 nm generates hydroxyl radical-like species, making it a valuable tool for investigating photooxidative stress [1]. These specific properties, coupled with its well-defined and protected structure, allow for controlled and reproducible experiments that are less susceptible to the confounding effects of pH and ionic interactions seen with unprotected amino acids [2].

Application
Selection Property
Validation Focus
Free radical kinetic modeling
Protected, charge-neutral structure
Hydrated electron and azide radical rate constants
Nitrotyrosine quantification (HPLC/LC-MS)
Chemically defined derivatization standard
Recovery, hydrolysis efficiency, and method linearity
HPLC-ECD assay reagent generation
N-acetylated precursor compatibility
Reduction to N-acetyl-3-aminotyrosine ethyl ester
Redox and photochemical studies
Well-defined nitroaromatic redox behavior
Electrode potentials and photolysis-induced oxidation

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